(3R)-2,2-dimethyl-5-oxo-N-{(1S)-2-oxo-1-phenyl-2-[(pyridin-4-ylmethyl)amino]ethyl}-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide
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Overview
Description
(3R)-2,2-dimethyl-5-oxo-N-{(1S)-2-oxo-1-phenyl-2-[(pyridin-4-ylmethyl)amino]ethyl}-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide is a complex organic compound that features a thiazole ring, a pyridine moiety, and an isoindole structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2-dimethyl-5-oxo-N-{(1S)-2-oxo-1-phenyl-2-[(pyridin-4-ylmethyl)amino]ethyl}-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the isoindole structure and the pyridine moiety. Common reagents used in these reactions include phenyl isothiocyanate, pyridine-4-carboxaldehyde, and various amines. Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3R)-2,2-dimethyl-5-oxo-N-{(1S)-2-oxo-1-phenyl-2-[(pyridin-4-ylmethyl)amino]ethyl}-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety or the thiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(3R)-2,2-dimethyl-5-oxo-N-{(1S)-2-oxo-1-phenyl-2-[(pyridin-4-ylmethyl)amino]ethyl}-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of (3R)-2,2-dimethyl-5-oxo-N-{(1S)-2-oxo-1-phenyl-2-[(pyridin-4-ylmethyl)amino]ethyl}-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Isoindole Derivatives: Compounds such as indomethacin and celecoxib contain the isoindole structure and are known for their anti-inflammatory properties.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine are pyridine derivatives with roles in metabolic processes and as vitamins
Uniqueness
What sets (3R)-2,2-dimethyl-5-oxo-N-{(1S)-2-oxo-1-phenyl-2-[(pyridin-4-ylmethyl)amino]ethyl}-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide apart is its unique combination of these three moieties, which may confer a distinct set of biological activities and therapeutic potentials. This combination allows for a broader range of interactions with biological targets, potentially leading to more effective treatments for various conditions .
Properties
Molecular Formula |
C27H26N4O3S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(3R)-2,2-dimethyl-5-oxo-N-[(1S)-2-oxo-1-phenyl-2-(pyridin-4-ylmethylamino)ethyl]-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide |
InChI |
InChI=1S/C27H26N4O3S/c1-27(2)22(31-25(34)19-10-6-7-11-20(19)26(31)35-27)24(33)30-21(18-8-4-3-5-9-18)23(32)29-16-17-12-14-28-15-13-17/h3-15,21-22,26H,16H2,1-2H3,(H,29,32)(H,30,33)/t21-,22+,26?/m0/s1 |
InChI Key |
SAJITZGSJOQWLQ-SMWUWQHRSA-N |
Isomeric SMILES |
CC1([C@H](N2C(S1)C3=CC=CC=C3C2=O)C(=O)N[C@@H](C4=CC=CC=C4)C(=O)NCC5=CC=NC=C5)C |
SMILES |
CC1(C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)NC(C4=CC=CC=C4)C(=O)NCC5=CC=NC=C5)C |
Canonical SMILES |
CC1(C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)NC(C4=CC=CC=C4)C(=O)NCC5=CC=NC=C5)C |
Origin of Product |
United States |
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